molecular formula C18H24N4O B6457540 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549021-88-5

4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6457540
CAS No.: 2549021-88-5
M. Wt: 312.4 g/mol
InChI Key: SJKOGGQSGGSKJD-UHFFFAOYSA-N
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Description

4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.

    Formation of Trimethylpyrimidine Moiety: The final step involves the formation of the trimethylpyrimidine moiety through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of demethylated derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to its combination of a piperazine ring with a methoxyphenyl group and a trimethylpyrimidine moiety. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13-14(2)19-15(3)20-18(13)22-10-8-21(9-11-22)16-6-5-7-17(12-16)23-4/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKOGGQSGGSKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=CC=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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